(R)-BRD3731

GSK3 inhibition kinase selectivity paralog specificity

Procure (R)-BRD3731 (CAS 2056262-08-7) for reproducible GSK3β inhibition. This chiral molecule (IC50: 1.05 μM GSK3β, 6.7 μM GSK3α) is non-substitutable due to stereospecific ATP-pocket binding. Its (S)-enantiomer and analogs (e.g., BRD0705) show inverted paralog selectivity. Ensure experimental validity with HPLC-verified ≥98% purity and DMSO solubility (200 mg/mL).

Molecular Formula C24H31N3O
Molecular Weight 377.532
CAS No. 2056262-08-7
Cat. No. B2727197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BRD3731
CAS2056262-08-7
Molecular FormulaC24H31N3O
Molecular Weight377.532
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C
InChIInChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m0/s1
InChIKeyYZRXTIGAQRIAEX-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-BRD3731 (CAS 2056262-08-7) GSK3 Inhibitor: Product Specification and Research Applications


(R)-BRD3731, chemically defined as (4R)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one, is a chiral GSK3 (glycogen synthase kinase 3) inhibitor. This compound, designated as example 273 in patent US20160375006A1, belongs to the tetrahydropyrazolo[3,4-b]quinolin-5-one chemical class [1]. The (R)-enantiomer (CAS 2056262-08-7) is distinguished from its (S)-counterpart (CAS 2056262-07-6) by the specific stereochemical configuration at the 4-position chiral center bearing the phenyl substituent . (R)-BRD3731 exhibits inhibitory activity against both GSK3 paralogs, with IC50 values of 1.05 μM for GSK3β and 6.7 μM for GSK3α [1].

Why (R)-BRD3731 Cannot Be Substituted with Generic GSK3 Inhibitors: Stereochemistry and Paralog Selectivity Considerations


Generic substitution among GSK3 inhibitors is scientifically unsound due to the divergent paralog selectivity profiles and stereochemical dependencies that govern biological activity within this chemical series. The tetrahydropyrazolo[3,4-b]quinolin-5-one scaffold exhibits marked activity differences between (R)- and (S)-enantiomers, and even subtle structural modifications at the 3- and 4-positions profoundly alter GSK3α versus GSK3β selectivity [1]. For instance, the closely related analog BRD0705—differing only by an ethyl substitution at the 4-position instead of methyl and lacking the 3-neopentyl group—demonstrates a complete inversion of paralog preference (GSK3α-selective, IC50 = 66 nM versus GSK3β IC50 = 515 nM) relative to (R)-BRD3731 . Furthermore, the (S)-enantiomer of BRD3731 (CAS 2056262-07-6) may exhibit distinct activity and selectivity characteristics due to stereospecific interactions with the GSK3 ATP-binding pocket. These structural-activity relationship (SAR) nuances mean that substituting (R)-BRD3731 with a generic GSK3 inhibitor—or even with its own enantiomer—introduces uncontrolled experimental variables that compromise reproducibility and invalidate cross-study comparisons [1].

(R)-BRD3731 Quantitative Evidence Guide: Head-to-Head Selectivity and Potency Comparisons


GSK3β vs. GSK3α Paralog Selectivity of (R)-BRD3731

(R)-BRD3731 demonstrates preferential inhibition of GSK3β over GSK3α. In biochemical assays, (R)-BRD3731 exhibits an IC50 of 1.05 μM against GSK3β and 6.7 μM against GSK3α, representing approximately 6.4-fold selectivity for the β paralog . This profile contrasts with the closely related analog BRD0705, which shows ~8-fold selectivity for GSK3α (IC50 = 66 nM) over GSK3β (IC50 = 515 nM) .

GSK3 inhibition kinase selectivity paralog specificity ATP-competitive inhibitor

Stereochemical Differentiation: (R)-BRD3731 vs. (S)-BRD3731 Enantiomer

(R)-BRD3731 (CAS 2056262-08-7) and (S)-BRD3731 (CAS 2056262-07-6) represent the two enantiomers of the same molecular formula (C24H31N3O, MW 377.52) differing only in the spatial orientation of the 4-phenyl substituent . While quantitative head-to-head potency data for both enantiomers under identical assay conditions is not available in the public domain, the existence of discrete CAS numbers and commercial availability as separate catalog items underscores that these are chemically distinct entities requiring independent procurement decisions . The stereocenter at the 4-position is integral to the tetrahydropyrazolo[3,4-b]quinolin-5-one scaffold's interaction with the GSK3 ATP-binding cleft, and SAR from the patent literature indicates that stereochemical configuration critically modulates both potency and paralog selectivity within this chemical series [1].

chiral resolution stereospecific activity enantiomeric differentiation kinase inhibitor

Structural Divergence from GSK3α-Selective Analog BRD0705

(R)-BRD3731 and BRD0705 (CAS 2056261-41-5) share the tetrahydropyrazolo[3,4-b]quinolin-5-one core but differ at two critical substitution positions: (R)-BRD3731 contains a 4-methyl and 3-neopentyl group (C24H31N3O, MW 377.52), whereas BRD0705 has a 4-ethyl group and lacks the 3-neopentyl substituent (C20H23N3O, MW 321.42) . These structural differences produce divergent selectivity profiles: (R)-BRD3731 is ~6.4-fold GSK3β-selective (GSK3β IC50 = 1.05 μM, GSK3α IC50 = 6.7 μM), while BRD0705 is ~8-fold GSK3α-selective (GSK3α IC50 = 66 nM, GSK3β IC50 = 515 nM) [1].

structure-activity relationship GSK3 paralog selectivity chemical series comparison lead optimization

(R)-BRD3731 Optimal Research Applications: GSK3β-Preferential Inhibition and Chiral Probe Studies


GSK3β-Preferential Inhibition in Disease Models Where β-Paralog Activity Is Predominant

(R)-BRD3731 is optimally suited for experimental systems requiring preferential GSK3β inhibition with moderate GSK3α engagement. Based on its ~6.4-fold selectivity for GSK3β (IC50 = 1.05 μM) over GSK3α (IC50 = 6.7 μM) , this compound enables investigation of GSK3β-driven signaling pathways with reduced confounding effects from concomitant GSK3α inhibition. This contrasts with GSK3α-selective tools like BRD0705, which would produce distinct biological readouts. Applications include studies of β-catenin stabilization, Wnt signaling modulation, and cellular models of metabolic disorders where GSK3β activity is implicated as the primary pathological driver .

Chiral Purity-Controlled Studies Requiring Stereochemically Defined (R)-Enantiomer

The (R)-enantiomer (CAS 2056262-08-7) is the required procurement specification for studies that demand the stereochemically defined compound as disclosed in US Patent US20160375006A1, Example 273 [1]. The (S)-enantiomer (CAS 2056262-07-6) represents a distinct chemical entity that should not be substituted. This is critical for SAR studies investigating the stereochemical determinants of GSK3 binding within the tetrahydropyrazolo[3,4-b]quinolin-5-one series, as well as for reproducing published experimental conditions that specify (R)-BRD3731 [1].

Kinase Selectivity Profiling and Chemical Probe Validation in the BRD Series

(R)-BRD3731 serves as a comparator compound within the broader BRD series of GSK3 inhibitors, enabling head-to-head evaluation of how specific structural modifications alter paralog selectivity. When compared with BRD0705 (GSK3α-selective, IC50 = 66 nM) , (R)-BRD3731 provides a GSK3β-preferential reference point for assessing the functional consequences of divergent paralog inhibition profiles in the same assay system. This application is particularly relevant for kinase panel screening efforts where the relationship between chemical structure and selectivity fingerprint is being systematically mapped .

In Vitro Biochemical and Cellular Assays for GSK3 Inhibitor Development

(R)-BRD3731 is appropriate for in vitro biochemical kinase assays and cell-based studies requiring a well-characterized GSK3 inhibitor with documented solubility and formulation parameters. The compound demonstrates DMSO solubility of 200 mg/mL (529.77 mM), supporting preparation of concentrated stock solutions for dose-response experiments . Procurement of (R)-BRD3731 with specified ≥98% purity (HPLC) ensures reproducible concentration-response relationships across independent experimental replicates, a prerequisite for reliable IC50 determinations and cross-laboratory comparisons .

Technical Documentation Hub

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